

# Cross-Resistance Profile of AZD1897 with Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD1897** is a potent and selective inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. The development of resistance to targeted kinase inhibitors is a significant challenge in cancer therapy. This guide provides a comparative analysis of the cross-resistance profile of **AZD1897**, and its close analog AZD1208, with other kinase inhibitors, supported by preclinical data. Understanding this profile is crucial for designing effective combination therapies and overcoming acquired resistance in various cancer types.

# Data Presentation: Synergistic Effects and Activity in Resistant Models

The following tables summarize the synergistic interactions and activity of the pan-PIM kinase inhibitor AZD1208 (as a proxy for **AZD1897**) in cancer models with resistance to other kinase inhibitors.

Table 1: Synergistic Interactions of AZD1208 with Other Kinase Inhibitors



| Combination<br>Agent                             | Cancer Type                                                              | Model                                                                    | Effect                                                                                                                       | Reference |
|--------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Osimertinib<br>(EGFR inhibitor)                  | Non-Small Cell<br>Lung Cancer<br>(NSCLC)                                 | EGFR-mutation<br>positive cell lines<br>(H1975, PC9)                     | Moderate synergistic effects in cell viability assays. The combination decreased osimertinib- induced STAT3 phosphorylation. | [1]       |
| Ceritinib (ALK inhibitor)                        | Neuroblastoma                                                            | Patient-derived xenografts of high-risk neuroblastoma with ALK mutations | Significantly enhanced antitumor efficacy compared to single agents.                                                         | [2][3]    |
| Ponatinib,<br>Dasatinib (BCR-<br>ABL inhibitors) | Philadelphia Chromosome- Positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Ph+ ALL cell<br>lines                                                    | Enhanced suppression of leukemic cell proliferation and induction of apoptosis, including in imatinib-resistant cells.       |           |
| FLT3 Inhibitors<br>(e.g., Quizartinib)           | Acute Myeloid<br>Leukemia (AML)                                          | FLT3-ITD AML<br>cell lines                                               | Suppressed proliferation of FLT3-ITD cell lines, including those resistant to FLT3 inhibitors.                               |           |
| Akt Inhibitors                                   | Gastric Cancer                                                           | Gastric cancer cell lines                                                | Highly<br>synergistic effect                                                                                                 | [4]       |



|                 |                         |                       | in gastric cancer cell lines.                                                                                |        |
|-----------------|-------------------------|-----------------------|--------------------------------------------------------------------------------------------------------------|--------|
| MEK Inhibitors  | KRAS-mutant<br>Cancers  | Preclinical<br>models | Potential for synergy, as PIM kinases are implicated in resistance to MEK inhibition.                        |        |
| BRAF Inhibitors | BRAF-mutant<br>Melanoma | Preclinical<br>models | PIM kinase pathways are implicated in resistance to BRAF inhibitors, suggesting a rationale for combination. | [5][6] |

Table 2: Activity of AZD1208 in Kinase Inhibitor-Resistant Cell Lines



| Cell Line                                   | Cancer Type   | Resistance To                                      | AZD1208 IC50<br>/ Effect                                                                                  | Reference |
|---------------------------------------------|---------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| H1975                                       | NSCLC         | EGFR inhibitors<br>(contains T790M<br>mutation)    | Moderately synergistic with osimertinib.                                                                  | [1]       |
| ALK-positive<br>Neuroblastoma<br>cell lines | Neuroblastoma | ALK inhibitors<br>(e.g., brigatinib,<br>ceritinib) | PIM1 overexpression decreases sensitivity to ALK inhibitors; AZD1208 enhances efficacy of ALK inhibitors. | [2][3]    |
| Imatinib-resistant<br>Ph+ leukemia<br>cells | CML / Ph+ ALL | Imatinib (BCR-<br>ABL inhibitor)                   | Suppression of leukemic cell proliferation and induction of apoptosis.                                    |           |
| FLT3 inhibitor-<br>resistant AML<br>cells   | AML           | FLT3 inhibitors                                    | AZD1208 in combination with FLT3 inhibitors suppressed proliferation.                                     |           |

# Experimental Protocols Cell Viability Assay for Cross-Resistance Profiling (MTT/CellTiter-Glo®)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) and assessing the cross-resistance profile of **AZD1897**.

#### 1. Cell Culture and Seeding:



- Culture cancer cell lines (both parental sensitive and derived resistant lines) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Harvest cells during the exponential growth phase using trypsinization.
- Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100  $\mu$ L of media. Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
- 2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of AZD1897 and other kinase inhibitors in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).
- Remove the overnight culture medium from the 96-well plates and add 100 μL of medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO only).
- 3. Incubation:
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- 4. Viability Assessment:
- For MTT Assay:
  - Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
  - $\circ\,$  Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- For CellTiter-Glo® Luminescent Cell Viability Assay:
  - Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.



- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a microplate reader.

#### 5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the logarithmic concentration of the inhibitor.
- Determine the IC50 values using non-linear regression analysis (e.g., sigmoidal doseresponse curve) with software such as GraphPad Prism.
- The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental sensitive cell line.

# Mandatory Visualization Signaling Pathways in Kinase Inhibitor Resistance

The following diagrams illustrate key signaling pathways involved in resistance to targeted therapies where PIM kinases play a significant role.





Click to download full resolution via product page

Caption: EGFR inhibitor resistance pathway involving PIM kinase and STAT3 activation.





Click to download full resolution via product page

Caption: PIM1-mediated bypass signaling leading to ALK inhibitor resistance.

## **Experimental Workflow**

The diagram below outlines the workflow for assessing the cross-resistance profile of **AZD1897**.





Click to download full resolution via product page

Caption: Experimental workflow for determining the cross-resistance profile of **AZD1897**.

### Conclusion

The available preclinical data strongly suggests that the PIM kinase inhibitor **AZD1897** (and its analog AZD1208) has a favorable cross-resistance profile. Instead of conferring broad resistance, PIM inhibition appears to be a promising strategy to overcome acquired resistance to several classes of kinase inhibitors, including those targeting EGFR and ALK. The synergistic effects observed in combination studies highlight the potential of **AZD1897** as part of rational combination therapies to enhance efficacy and delay or overcome resistance in various cancer settings. Further comprehensive studies profiling **AZD1897** against a broader panel of kinase inhibitor-resistant models are warranted to fully elucidate its cross-resistance landscape and guide its clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. oaepublish.com [oaepublish.com]
- 2. The targetable kinase PIM1 drives ALK inhibitor resistance in high-risk neuroblastoma independent of MYCN status. [repository.cam.ac.uk]
- 3. The targetable kinase PIM1 drives ALK inhibitor resistance in high-risk neuroblastoma independent of MYCN status PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Cross-Resistance Profile of AZD1897 with Other Kinase Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605747#cross-resistance-profile-of-azd1897-with-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com